2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid - 2251053-58-2

2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid

Catalog Number: EVT-2870419
CAS Number: 2251053-58-2
Molecular Formula: C15H15F5O2
Molecular Weight: 322.275
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140, also known as Aplaviroc, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] This compound exhibits potent antiviral effects against HIV-1 by inhibiting the CCR5 receptor. []

Relevance: Although structurally distinct from 2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid, 873140 is grouped as a related compound due to its shared activity as a CCR5 antagonist. [] This connection highlights potential therapeutic applications in addressing HIV-1 infection, suggesting a common target pathway despite structural differences. []

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is classified as a noncompetitive allosteric antagonist of the CCR5 receptor. [] This compound effectively blocks the binding of chemokines, specifically 125I-MIP-1α (CCL3, LD78) and 125I-RANTES (CCL5), to the CCR5 receptor. []

Relevance: Similar to 873140, Sch-C shares the target activity of CCR5 antagonism with 2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid. [] While their structures differ significantly, the shared target activity suggests these compounds may function through similar pathways in inhibiting HIV-1 entry, highlighting them as potentially related in a therapeutic context. []

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (SCH 417,690), also known as Vicriviroc, acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [, ] This compound demonstrates potent inhibitory activity against HIV-1 infection. []

Relevance: Sch-D's classification as a noncompetitive allosteric antagonist of CCR5, similar to 873140 and Sch-C, establishes its relationship with 2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid. [] Despite structural dissimilarities, their shared ability to antagonize CCR5 suggests potential functional connections and therapeutic relevance in targeting HIV-1. []

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857, known as Maraviroc, is an allosteric noncompetitive antagonist of the CCR5 receptor. [, ] It exhibits potent inhibitory activity against a broad range of HIV-1 strains. []

Relevance: UK-427,857 shares a mechanistic similarity with 2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid by acting as an allosteric noncompetitive antagonist of CCR5. [, ] This shared characteristic highlights a potential therapeutic link, even though their precise chemical structures differ. [, ]

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] This compound effectively inhibits the binding of chemokines, including 125I-MIP-1α and 125I-RANTES, to the CCR5 receptor. []

Relevance: Despite its distinct structure from 2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid, TAK779 is classified as a related compound due to its shared activity as a CCR5 antagonist. [] This connection, based on target activity, suggests potential overlapping applications in addressing HIV-1 infection, even though their structural differences may result in different binding modes or pharmacological profiles. []

2-[4-(4-{5-[2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido]-1H-benzo[d]imidazol-2-yl}phenyl)cyclohexyl]acetic acid (KR-69232)

Compound Description: KR-69232 is a novel and potent DGAT-1 (diacylglyceride acyltransferase-1) inhibitor. [, ] This compound was synthesized and investigated for its potential use in treating various metabolic disorders like obesity, insulin resistance, and type II diabetes, which are often characterized by excessive triglycerides (TGs) in the bloodstream. [] Preclinical studies demonstrated limited intestinal absorption, high plasma protein binding, and a short half-life against phase I metabolism. [, ]

5-[(4-{(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and selective CCR5 antagonist. [] It has demonstrated safety and efficacy in reducing viral load in Phase I and II clinical trials for HIV-1 infection. [] INCB9471 exhibits noncompetitive inhibition of CCR5 and has a slow dissociation rate from the receptor. []

Relevance: INCB9471 is structurally distinct from 2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid, but its shared activity as a CCR5 antagonist makes it a relevant compound. [] This shared target activity suggests potential functional similarities and therapeutic applications for both compounds in addressing HIV-1 infection, even though their structures differ. []

Properties

CAS Number

2251053-58-2

Product Name

2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid

IUPAC Name

2-[4,4-difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl]acetic acid

Molecular Formula

C15H15F5O2

Molecular Weight

322.275

InChI

InChI=1S/C15H15F5O2/c16-14(17)7-5-13(6-8-14,9-12(21)22)10-3-1-2-4-11(10)15(18,19)20/h1-4H,5-9H2,(H,21,22)

InChI Key

OOCXMSIRUSCGHY-UHFFFAOYSA-N

SMILES

C1CC(CCC1(CC(=O)O)C2=CC=CC=C2C(F)(F)F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.